molecular formula C7H14O2<br>CH3COO(CH2)2CH(CH3)2<br>CH3COO(CH2)2CH(CH3)2<br>C7H14O2 B031805 Isoamylacetat CAS No. 123-92-2

Isoamylacetat

Katalognummer B031805
CAS-Nummer: 123-92-2
Molekulargewicht: 130.18 g/mol
InChI-Schlüssel: MLFHJEHSLIIPHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Synthesis Analysis

Isoamyl acetate can be synthesized through different methods, including lipase-catalyzed transesterification and esterification reactions. A study by Rizzi et al. (1992) explored the synthesis of isoamyl acetate via lipase-catalyzed transesterification of ethyl acetate in n-hexane, suggesting a ping-pong bi-bi mechanism with competitive inhibition by substrates and products (Rizzi, Stylos, Riek, & Reuss, 1992). Another method involves the solvent-free enzymatic esterification using acetic anhydride and isoamyl alcohol, as discussed by Azudin and Shukor (2018) (Azudin & Shukor, 2018).

Molecular Structure Analysis

The molecular structure of isoamyl acetate is characterized by its ester linkage, formed from an alcohol (isoamyl alcohol) and an acid (acetic acid or acetic anhydride). Spectroscopic studies such as infrared and nuclear magnetic resonance have been used to confirm the structure of synthesized isoamyl acetate, as indicated by Kumari et al. (2009) (Kumari, Mahapatra, Garlapati, Banerjee, & Dasgupta, 2009).

Chemical Reactions and Properties

Isoamyl acetate's formation involves esterification, where an alcohol and an acid react to form an ester and water. The reaction's efficiency can be enhanced by optimizing parameters such as temperature, enzyme concentration, and substrate ratio, as demonstrated by various studies like that of Romero et al. (2007) (Romero, Calvo, Alba, & Daneshfar, 2007).

Wissenschaftliche Forschungsanwendungen

Geschmacksstoff in der Lebensmittelindustrie

Isoamylacetat ist eine organische Verbindung, die hauptsächlich als Geschmacksstoff in der Lebensmittelindustrie verwendet wird . Es erzeugt einen starken, fruchtigen Bananen- oder Birnen-Geruch, der weit verbreitet ist, um Lebensmittel zu aromatisieren .

Duftstoffverstärker

Viele einfache Ester sind angenehm riechende Flüssigkeiten und werden hauptsächlich als Duftstoffe von Früchten und Blumen verwendet . This compound ist ein solcher Ester, der verwendet wird, um den Geruch von allem von Parfums bis hin zu Schuhcreme zu verbessern .

Lösungsmittel für Ölfarben, Lacke und Harze

This compound wird als Lösungsmittel für Ölfarben, Lacke und Harze verwendet . Es zeigt eine begrenzte Löslichkeit in Wasser, löst sich aber leicht in organischen Lösungsmitteln .

Produktion durch enzymatische Veresterung

This compound kann durch enzymatische Veresterung hergestellt werden. Diese Studie wurde durchgeführt, um die Reaktionssynthese zwischen Essigsäureanhydrid und Isoamylalkohol in Gegenwart von Candida antarctica Lipase-B (CALB) als Katalysator in einem lösungsmittelfreien System (SFS) zu untersuchen .

Testen der Wirksamkeit von Atemschutzmasken

This compound wird verwendet, um die Wirksamkeit von Atemschutzmasken und Atemschutzmasken zu testen, da es einen starken, angenehmen Geruch und eine geringe Toxizität aufweist .

Bienen anlocken

This compound wird verwendet, um Bienen anzulocken . Es ist ein Bestandteil von Bananenöl, das bekanntermaßen Bienen anzieht <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634641-214.50615457l-5.36265338-42.90123155z m-450.46292567 0H124.43097571V19.87985413h348.57250098v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250098 477.27619404v-134.0

Wirkmechanismus

Target of Action

Isoamyl acetate, also known as isopentyl acetate, is an ester formed from isoamyl alcohol and acetic acid . It is primarily used as a flavoring agent due to its characteristic banana-like aroma . The primary targets of isoamyl acetate are the olfactory receptors in the nose, which detect its distinctive scent .

Mode of Action

Isoamyl acetate interacts with its targets, the olfactory receptors, by binding to these receptors in the nose. This binding triggers a signal transduction pathway that results in the perception of its characteristic banana-like aroma .

Biochemical Pathways

Isoamyl acetate is synthesized through the Fischer esterification reaction, which involves the reaction of isoamyl alcohol and acetic acid . This reaction is catalyzed by an acid, often sulfuric acid . The yeast Pichia fermentans has been used in solid-state fermentation (SSF) to produce isoamyl acetate, feeding the precursor in the gas phase .

Pharmacokinetics

Isoamyl acetate is a colorless liquid that is only slightly soluble in water, but very soluble in most organic solvents . This property affects its bioavailability, as it can easily diffuse through biological membranes due to its solubility in organic solvents .

Result of Action

The molecular effect of isoamyl acetate is the stimulation of olfactory receptors, leading to the perception of its banana-like aroma . On a cellular level, it can cause an evident inhibition of the growth and production capacity of yeast when supplied fast .

Action Environment

The action of isoamyl acetate can be influenced by environmental factors. For instance, the production of isoamyl acetate in yeast can be increased by gradually supplying the precursor, isoamyl alcohol, into the airstream used to provide oxygen . Additionally, the solvent-free synthesis of isoamyl acetate has been optimized using response surface methodology (RSM) with a five-level three-factor rotatable circumscribed central composite design (RCCCD) .

Safety and Hazards

Isoamyl acetate may cause eye and skin irritation . It may also cause irritation of the digestive tract if swallowed, and respiratory tract irritation if inhaled . It is recommended to wear personal protective equipment, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Zukünftige Richtungen

Recent studies have revealed the potential of isoamyl acetate in the field of electronics, specifically in non-volatile memory devices . This opens up interesting possibilities for its future applications. Additionally, research is being conducted to optimize the green and environmentally-benign synthesis of isoamyl acetate .

Eigenschaften

IUPAC Name

3-methylbutyl acetate
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InChI

InChI=1S/C7H14O2/c1-6(2)4-5-9-7(3)8/h6H,4-5H2,1-3H3
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InChI Key

MLFHJEHSLIIPHL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H14O2, Array, CH3COO(CH2)2CH(CH3)2
Record name ISO-AMYL ACETATE
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DSSTOX Substance ID

DTXSID9025453
Record name 3-Methylbutyl acetate
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Molecular Weight

130.18 g/mol
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Physical Description

Iso-amyl acetate is an oily liquid; colorless; banana odor. Floats and mixes with water. Flammable, irritating vapor is produced. (USCG, 1999), Colorless liquid with a banana-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid with a fruity, pear, banana-like odour, Colorless liquid with a banana-like odor.
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

288 °F at 760 mmHg (NTP, 1992), 142 °C, 142.00 to 143.00 °C. @ 756.00 mm Hg, 288 °F
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Record name Isopentyl acetate
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Flash Point

77 °F (NTP, 1992), 77 °F, Flash point, closed cup: 92 °F (33 °C); open cup: 100 °F (38 °C)., 25 °C closed cup, 25 °C c.c.
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 2000 mg/L at 25 °C, Soluble in 400 parts water ... Solubility of water in isoamyl acetate (25 °C) 1.6% by volume., Miscible with alcohol, ether, ethyl acetate, amyl alcohol., 1:3 in 60% alcohol; miscible with most fixed oils, 2 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.2, Soluble in ether, ethyl acetate and most fixed oils, slightly soluble in water, insoluble in glycerol and propylene glycol, 1ml in 3ml 60% ethanol (in ethanol), 0.3%
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Density

0.876 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.876 at 15 °C/4 °C, DENSITY OF SATURATED AIR 1.03 (AIR= 1), Relative density (water = 1): 0.87, 0.868-0.878, 0.87
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

4.49 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.5
Record name ISO-AMYL ACETATE
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Vapor Pressure

4 mmHg at 68 °F ; 5 mmHg at 74.7 °F; 760 mmHg at 288 °F (NTP, 1992), 5.6 [mmHg], 5.6 mm Hg at 25 °C /from experimentally derived coefficients/, Vapor pressure, kPa at 20 °C:, 4 mmHg
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Color/Form

Colorless neutral liquid

CAS RN

123-92-2
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Melting Point

-109.3 °F (NTP, 1992), -78.5 °C, -79 °C, -109 °F
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Synthesis routes and methods I

Procedure details

1-Butanol, 3 methyl, acetate. Under an atmosphere of argon, acetyl chloride (6.5 ml, 91.8 mmol) was added dropwise to a 0° C. solution of isoamyl alcohol (5 ml, 45.9 mmol), N,N-dimethylpyridine (2.8 g, 23 mmol), and anhydrous pyridine (4.1 ml, 50.5 mol) in dichloromethane (92 ml). The reaction mixture was poured into 100 ml of 0.1 N HCl, and the resulting layers were separated. The organic layer was washed with 50 ml of saturated aqueous ammonium chloride then dried over magnesium sulfate. The organic layer was filtered and concentrated in vacuo to a clear oil. The resulting oil was purified by distillation (bp 134-136° C.) to give isoamyl acetate. 1H NMR (300 MHz, CDCl3) 4.08 (t, 2H, J 6.9), 2.03 (s, 3H), 1.68 (m, 1H), 1.51 (q, 2H, J 6.9), 0.92 (d, 6H, J 6.6).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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6.5 mL
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reactant
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Quantity
5 mL
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reactant
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[Compound]
Name
N,N-dimethylpyridine
Quantity
2.8 g
Type
reactant
Reaction Step Two
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4.1 mL
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reactant
Reaction Step Two
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92 mL
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solvent
Reaction Step Two
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Quantity
100 mL
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reactant
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0 (± 1) mol
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

On completion of the bioreduction stage the fermentation broth was centrifuged at 5000 rpm for 20 minutes at 20-22° C. The compound of formula (III) (R=t-butyl) was isolated from the supernatant by extraction with a suitable organic solvent such as toluene, isoamyl acetate, 2-pentanone, ethyl acetate or 4-methyl-2-pentanone, preferably ethyl acetate or 2-pentanone. The solvent extract was dried over anhydrous sodium sulphate and the solvent removed by vacuum distillation to afford the crude product of formula III (R=t-butyl) as a golden oil.
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Synthesis routes and methods III

Procedure details

Candesartan cilexetil Form I (C) (2.5 g) was dissolved in DCM (3.5 ml) at about 25° C. to form a solution, and isoamyl acetate (35 ml) was added dropwise. The solution was cooled in an ice bath and stirred for about 3 hours to obtain a precipitate. The precipitate was collected by filtration and dried under reduced pressure (30 mbar) at 50° C. for about 7.5 hours to obtain Form XIII.
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
( C )
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2.5 g
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3.5 mL
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reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Liquid rich medium high in glucose content (10 ml PS-medium in 25 ml tube) was inoculated with the appropriate yeast strain and grown overnight at 30° C. 1-2 ml of this culture containing 107 cells was used to inoculate 50 ml fresh medium in a 250 ml conical flask. The culture was incubated at room temperature for 5 days with agitation (90 rpm.). Yeast cells were sedimented overnight at 4° C. and the supernatant discarded. 50 ml fresh medium was added to the cells and 2. generation fermentation performed as above. 25 ml supernatant from the fermentation was delivered for GC-headspace analysis (see below) to determine the content of esters and alcohols. The results are shown in Table 5.5. The yeast strains carrying inactive alcohol acetyltransferase genes produced a reduced amount of acetate esters such as ethyl acetate and isoamyl acetate in comparison to the MBP94-21 strain.
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esters
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alcohols
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alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoamyl acetate
Reactant of Route 2
Reactant of Route 2
Isoamyl acetate
Reactant of Route 3
Reactant of Route 3
Isoamyl acetate
Reactant of Route 4
Reactant of Route 4
Isoamyl acetate
Reactant of Route 5
Reactant of Route 5
Isoamyl acetate
Reactant of Route 6
Reactant of Route 6
Isoamyl acetate

Q & A

Q1: How is isoamyl acetate produced naturally?

A1: Isoamyl acetate is naturally biosynthesized by various yeast species, including Saccharomyces cerevisiae and Hansenula mrakii, during fermentation. [, , , ] This process involves the esterification of isoamyl alcohol and acetyl coenzyme A, primarily catalyzed by the enzyme alcohol acetyltransferase (AATFase). [, ]

Q2: Can the production of isoamyl acetate by yeast be influenced?

A2: Yes, various factors can influence isoamyl acetate production in yeast. These include fermentation temperature, aeration, medium composition (such as sugar content), and the specific yeast strain used. [, , , , , ] For instance, Williopsis saturnus var. saturnus exhibits higher isoamyl acetate production rates at 25°C compared to 15°C and under semi-aerobic conditions. []

Q3: Can genetic modification improve isoamyl acetate production in yeast?

A3: Yes, research has demonstrated that genetic modifications can enhance isoamyl acetate production in yeast. For example, overexpressing the ATF1 gene, encoding AATFase, in Saccharomyces cerevisiae led to increased production of isoamyl acetate. [, ] Conversely, overexpressing the gene encoding isoamyl acetate-hydrolyzing esterase (IAH1) reduced its accumulation. [] Furthermore, mutations affecting cellular fatty acid composition have been shown to influence isoamyl acetate formation in Saccharomyces cerevisiae. []

Q4: Are there alternative methods to produce isoamyl acetate?

A4: Yes, besides yeast fermentation, isoamyl acetate can be chemically synthesized through the esterification of isoamyl alcohol with acetic acid or acetic anhydride. [, , , , , , , ] This reaction can be catalyzed by various catalysts, including acids (like sulfuric acid [], ammonium ferric sulfate dodecahydrate [], ammonium peroxydisulfate [], and silicotungstic acid []), Lewis acid ionic liquids [], and immobilized lipases. [, , , ]

Q5: What factors influence the chemical synthesis of isoamyl acetate?

A5: Several factors affect the yield and efficiency of isoamyl acetate synthesis. These include the type and concentration of catalyst, reaction temperature, reaction time, molar ratio of reactants (isoamyl alcohol and acetic acid or acetic anhydride), and the use of solvents. [, , , , , , , , , , ] For example, in a solvent-free system using Candida antarctica lipase B, the highest isoamyl acetate yield was achieved at an acid to alcohol molar ratio of 2, a specific enzyme concentration, a temperature of 44°C, and a reaction time of 3 hours. []

Q6: What is the molecular formula and weight of isoamyl acetate?

A6: Isoamyl acetate (also known as isopentyl acetate) has the molecular formula C7H14O2 and a molecular weight of 130.19 g/mol.

Q7: How can isoamyl acetate be characterized?

A7: Isoamyl acetate can be identified and quantified using various analytical techniques. Gas chromatography coupled with flame ionization detection (GC-FID) [, ] and gas chromatography-mass spectrometry (GC-MS) [, ] are commonly employed methods for analyzing isoamyl acetate in complex mixtures. Spectroscopic techniques like infrared (IR) spectroscopy can also be used for structural characterization. []

Q8: What are the main applications of isoamyl acetate?

A8: Isoamyl acetate is widely used as a flavoring agent in the food industry due to its characteristic banana aroma. [, , ] It is also used as a solvent in various industrial processes, including the production of varnishes, paints, and nitrocellulose lacquers. []

Q9: How does the presence of isoamyl acetate affect the sensory perception of food and beverages?

A9: Isoamyl acetate is a key contributor to the distinctive aroma profile of certain alcoholic beverages, such as sake and Pinotage wines. [, , , ] In sake, it contributes to the desirable fruity aroma, while in Pinotage wines, its presence at relatively high concentrations imparts a characteristic fermentation bouquet. [] The perceived intensity of this aroma can be influenced by factors such as the concentration of isoamyl acetate, the presence of other aroma compounds, and individual sensory thresholds. [, , ]

Q10: Can isoamyl acetate be used to modify the aroma profile of food products?

A10: Yes, isoamyl acetate can be used to enhance or modify the aroma profile of various food products. For example, it is commonly added to candies, beverages, and baked goods to impart a banana flavor. [] Its release and perception in food products can be influenced by factors such as the food matrix, processing conditions, and the presence of other flavor compounds. [, ]

Q11: What are the potential areas for future research on isoamyl acetate?

A11: Future research on isoamyl acetate could focus on:

  • Developing sustainable and cost-effective production methods, such as utilizing waste streams like fusel oil as a starting material. []
  • Optimizing existing production processes by exploring novel catalysts, enzyme engineering, and advanced reactor designs. [, , ]
  • Investigating the interactions of isoamyl acetate with other flavor compounds and food matrices to better understand its sensory impact. [, ]
  • Exploring its potential applications in areas beyond food and beverages, such as in bio-based solvents and insect attractants. [, ]

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